molecular formula C14H23NO4 B3229131 Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate CAS No. 1279872-65-9

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

Cat. No. B3229131
CAS RN: 1279872-65-9
M. Wt: 269.34 g/mol
InChI Key: KDZFHBXTEAFVLE-UHFFFAOYSA-N
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Description

“Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate” is a chemical compound with the CAS number 1279872-65-9 . It has a molecular formula of C14H23NO4 and a molecular weight of 269.34 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexylidene ring, a tert-butoxycarbonyl protected amino group, and a methyl ester group . The exact 3D structure would require more specific information or computational modeling to determine.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 379.7±31.0 °C and a predicted density of 1.08±0.1 g/cm3 . Its pKa is predicted to be 12.29±0.20 .

Scientific Research Applications

Conformation Analysis

  • Conformation of Terminally Protected βγ Hybrid Dipeptide : This study highlights the unique folded conformation of a similar compound (methyl 2-[1-({2-[(tert-butoxycarbonyl)amino]benzamido}methyl)cyclohexyl]acetate), stabilized by intramolecular hydrogen bonds. Such conformational stability is crucial for understanding peptide structure and function (Wani et al., 2014).

Polymer Synthesis

  • Synthesis and Properties of Amino Acid-Based Polyacetylenes : This research deals with the synthesis of novel amino acid-derived acetylene monomers and the subsequent analysis of their properties when polymerized. Such studies are vital for advancing the field of polymer chemistry (Gao et al., 2003).

Chemical Synthesis

  • Synthesis and Transformations of Methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate : This paper describes the synthesis and reactions of a closely related compound, providing insights into the chemical behavior and potential applications in synthetic chemistry (Baš et al., 2001).

Building Blocks for Amino Acids

  • Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate : This study shows how a similar compound can be used as a versatile building block for creating cyclopropyl-containing amino acids, significant for peptide and protein engineering (Limbach et al., 2009).

Applications in Organic Synthesis

  • Synthesis of Isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine Methyl Ester : The research focuses on synthesizing isotopomers for enhancing the utility of the nitrile stretch vibration in local environment analysis, showcasing its potential in advanced spectroscopic techniques (Bazewicz et al., 2011).

properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZFHBXTEAFVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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